4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
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Overview
Description
4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a versatile chemical compound with potential applications in various scientific research fields. This compound is characterized by its unique structure, which includes an ethoxy group, a phenylmorpholino moiety, and a benzamide core. Its molecular formula is C21H28N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the phenylmorpholino moiety: This step involves the reaction of morpholine with a phenyl-substituted alkyl halide under basic conditions.
Attachment of the butyl chain: The phenylmorpholino intermediate is then reacted with a butyl halide to introduce the butyl chain.
Formation of the benzamide core: The final step involves the reaction of the intermediate with 4-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the phenylmorpholino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholino derivatives.
Scientific Research Applications
4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Similar in structure but lacks the phenylmorpholino moiety.
4-ethoxybenzamide: Similar in structure but lacks the butyl and phenylmorpholino groups.
N-phenylmorpholino derivatives: Compounds with similar morpholino moieties but different substituents.
Uniqueness
4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is unique due to its combination of an ethoxy group, a phenylmorpholino moiety, and a benzamide core. This unique structure imparts specific chemical and biological properties, making it valuable for diverse scientific research applications.
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-27-21-12-10-20(11-13-21)23(26)24-14-6-7-15-25-16-17-28-22(18-25)19-8-4-3-5-9-19/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMMSCZJUYJKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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